molecular formula C17H25N3O4 B4946666 2-[2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol

2-[2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol

Cat. No.: B4946666
M. Wt: 335.4 g/mol
InChI Key: OANUUVRSUMUBAP-HWKANZROSA-N
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Description

2-[2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a nitrophenyl group, and an ethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the piperazine derivative.

    Attachment of the Ethoxyethanol Moiety: The final step involves the reaction of the intermediate compound with ethoxyethanol under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as reagents.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to changes in their activity. The piperazine ring can also interact with neurotransmitter receptors, potentially modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[4-[(E)-3-(4-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol
  • 2-[2-[4-[(E)-3-(2-aminophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol
  • 2-[2-[4-[(E)-3-(2-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol

Uniqueness

2-[2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. This compound’s ability to undergo various chemical reactions, such as oxidation and reduction, makes it a versatile building block in synthetic chemistry. Additionally, its potential interactions with biological targets make it a valuable compound for medicinal research.

Properties

IUPAC Name

2-[2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c21-13-15-24-14-12-19-10-8-18(9-11-19)7-3-5-16-4-1-2-6-17(16)20(22)23/h1-6,21H,7-15H2/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANUUVRSUMUBAP-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCCO)C/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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